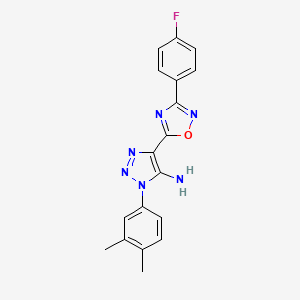

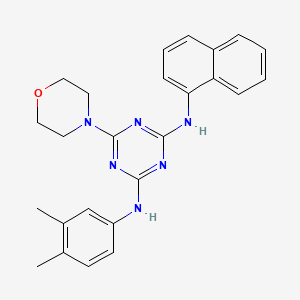

![molecular formula C17H21N3O2 B2603398 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione CAS No. 866010-14-2](/img/structure/B2603398.png)

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been studied for its potential use in treating various diseases.

Applications De Recherche Scientifique

Determination of the Absolute Configuration and Metabolic Profile

- The absolute configuration of bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones was determined, and their in vitro metabolic profiles were studied. These compounds, derived from fungi, showed potential as drug candidates due to their antibacterial properties. Their metabolic characteristics indicated hydration and hydroxylation mass changes in human liver microsomes, which is crucial for understanding their absorption, distribution, metabolism, and elimination (ADME) properties (Long et al., 2021).

Synthesis and Antimicrobial Activity

- New heterocyclic compounds, including furothiazolo pyrimido quinazolines, were synthesized and showed excellent growth inhibition of bacteria and fungi. These findings highlight the antimicrobial potential of such compounds and their relevance in developing new therapeutic agents (Abu‐Hashem, 2018).

Antitumor Activity

- Enantiomeric pairs of quinazolinone alkaloids inspired by marine natural products were synthesized and evaluated for their antitumor activities. These studies disclosed new data for fiscalin B and its analogues, showing promising results in the development of novel anticancer drug leads (Long et al., 2018).

Microwave-assisted Synthesis

- Microwave irradiation improved the synthesis of quinazoline alkaloid frameworks, significantly enhancing reaction times, yields, and stereocenter integrity. This method could be applied to synthesize compounds with complex ring systems, demonstrating its utility in efficiently generating pharmacologically relevant structures (Cledera et al., 2007).

Multicomponent Reactions and Catalysis

- Novel methodologies involving multicomponent reactions and catalysis facilitated the synthesis of various quinazoline derivatives. For instance, the use of L-proline as a catalyst enabled the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, showcasing a green and efficient approach to accessing these compounds (Karamthulla et al., 2014).

Propriétés

IUPAC Name |

1-methyl-2-pentyl-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-4-7-10-19-12(2)16-18-14-9-6-5-8-13(14)17(22)20(16)11-15(19)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYNYFNGPCNXDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(C2=NC3=CC=CC=C3C(=O)N2CC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

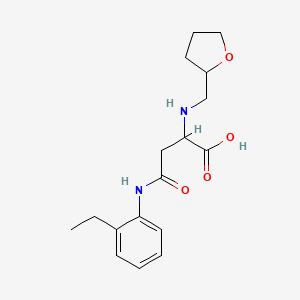

![6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2603315.png)

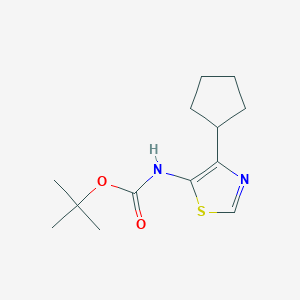

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2603318.png)

methyl}amino)acetamide](/img/structure/B2603320.png)

![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)

![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2603330.png)

![2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2603332.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2603333.png)

![3-[3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2603337.png)